1-(2-(Furan-3-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea
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Overview
Description
1-(2-(Furan-3-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea is an organic compound that features both furan and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Furan-3-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea typically involves the reaction of furan-3-yl and thiophen-2-yl derivatives under controlled conditions. One common method is the reaction of 2-(furan-3-yl)-2-hydroxyethylamine with thiophene-2-isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere, and at a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Furan-3-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and furans.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and furans, while reduction can produce dihydro derivatives.
Scientific Research Applications
1-(2-(Furan-3-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism by which 1-(2-(Furan-3-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea exerts its effects involves interactions with various molecular targets. The furan and thiophene rings can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The hydroxyl and urea groups may also form hydrogen bonds with target proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(Furan-2-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea
- 1-(2-(Furan-3-yl)-2-hydroxyethyl)-3-(thiophen-3-yl)urea
- 1-(2-(Furan-2-yl)-2-hydroxyethyl)-3-(thiophen-3-yl)urea
Uniqueness
1-(2-(Furan-3-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea is unique due to the specific positioning of the furan and thiophene rings, which can influence its chemical reactivity and biological activity. The presence of both hydroxyl and urea groups further enhances its versatility in various applications.
Properties
IUPAC Name |
1-[2-(furan-3-yl)-2-hydroxyethyl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S/c14-9(8-3-4-16-7-8)6-12-11(15)13-10-2-1-5-17-10/h1-5,7,9,14H,6H2,(H2,12,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFWUUCZHFECDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)NC(=O)NCC(C2=COC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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